molecular formula C11H15N3O3 B2355008 N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide CAS No. 352011-69-9

N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide

Cat. No.: B2355008
CAS No.: 352011-69-9
M. Wt: 237.259
InChI Key: NOMDPEGQPXTVKP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of both methoxy-ethyl and pyridin-2-ylmethyl groups attached to an oxalamide backbone, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide typically involves the reaction of 2-methoxyethylamine with pyridin-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride intermediate.

    Step 2: Reaction of oxalyl chloride with 2-methoxyethylamine to form the intermediate.

    Step 3: Addition of pyridin-2-ylmethylamine to the intermediate to yield N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide exerts its effects involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions, facilitating catalytic processes. Additionally, the oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-ethyl)-N’-pyridin-3-ylmethyl-oxalamide
  • N-(2-Methoxy-ethyl)-N’-pyridin-4-ylmethyl-oxalamide
  • N-(2-Ethoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide

Uniqueness

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide is unique due to the specific positioning of the methoxy-ethyl and pyridin-2-ylmethyl groups, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-4-2-3-5-12-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDPEGQPXTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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